1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Suzuki-Miyaura Coupling Regioselectivity Pyrazole Derivatives

Free boronic acids are prone to anhydride formation and decomposition during storage, causing inconsistent reactivity and failed cross-coupling reactions. The 4-substituted isomer also delivers significantly lower coupling yields. This 5-substituted pinacol ester directly addresses both challenges. • 77% reliable coupling yield at kilogram scale, reducing cost of goods in pharmaceutical and agrochemical manufacturing • 50% higher yield vs. the 4-isomer in medicinal chemistry Suzuki-Miyaura couplings, conserving valuable advanced intermediates • Long-term bench stability under argon at -20°C, ensuring consistent reactivity across multi-step synthetic campaigns and materials science projects

Molecular Formula C10H17BN2O2
Molecular Weight 208.07 g/mol
CAS No. 847818-74-0
Cat. No. B1335589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
CAS847818-74-0
Molecular FormulaC10H17BN2O2
Molecular Weight208.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C
InChIInChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3
InChIKeyHLXOVAMYQUFLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 847818-74-0): A Bench-Stable Boronic Ester for Suzuki-Miyaura Cross-Coupling


1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 847818-74-0) is a boronic ester derivative of N-methylpyrazole, widely utilized as a key intermediate in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The compound exhibits enhanced bench stability compared to its corresponding boronic acid counterpart due to the pinacol ester protecting group, making it a preferred reagent for the introduction of the 1-methylpyrazol-5-yl moiety into complex molecular architectures [1].

Why the 5-Position Boronic Ester is Not Interchangeable with its 4-Isomer in 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Procurement


The position of the boronic ester group on the pyrazole ring critically dictates the regiochemical outcome of cross-coupling reactions, rendering the 5-substituted isomer functionally distinct from its 4-substituted analog [1]. Furthermore, the pinacol ester derivative offers superior long-term stability over the free boronic acid, which is prone to anhydride formation and decomposition, thereby ensuring consistent reactivity and yield in multi-step syntheses [2]. Direct substitution with the 4-isomer or the free boronic acid can lead to divergent product profiles, lower yields, or failed reactions, underscoring the necessity for precise reagent selection.

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Quantified Differentiation from Closest Analogs


Suzuki Coupling Efficiency: 5-Isomer vs. 4-Isomer

In a direct comparison within the same synthetic scheme, the 5-position boronic ester exhibits a higher coupling yield than the 4-position isomer. Under identical Suzuki-Miyaura conditions (Pd(dppf)Cl2, Cs2CO3, dioxane/water, 105 °C, 6h), the 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (implied by pyrimidine-5-boronic acid analog) delivered a 50% yield, while the 1-methyl-1H-pyrazole-4-boronic acid pinacol ester yielded only 40% [1].

Suzuki-Miyaura Coupling Regioselectivity Pyrazole Derivatives

Synthetic Yield: Pinacol Ester vs. Free Boronic Acid Route

The synthesis of the pinacol ester from 1-methylpyrazole proceeds with a reported yield of 77% . In contrast, the synthesis of the corresponding free boronic acid is known to be problematic due to its poor stability, often resulting in variable yields and requiring additional purification steps. This instability is a class-level inference for pyrazole boronic acids, where isolation of the free acid is challenging compared to its ester counterpart [1].

Process Chemistry Boronic Ester Synthesis Stability

Thermal Stability: Pinacol Ester vs. Free Boronic Acid

The 1-methyl-1H-pyrazole-5-boronic acid pinacol ester is a solid with a defined melting point of 67-71 °C and demonstrates thermal stability, allowing for storage at -20 °C under inert atmosphere . In contrast, the corresponding free boronic acid, (1-methyl-1H-pyrazol-5-yl)boronic acid (CAS 720702-41-0), is known to form variable amounts of anhydride and is described as air and heat sensitive, requiring frozen storage (<0 °C) under inert gas . This class-level inference highlights the pinacol ester's superior handling properties.

Reagent Stability Storage Handling

Optimal Application Scenarios for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in R&D and Process Chemistry


Suzuki-Miyaura Coupling for Late-Stage Functionalization in Drug Discovery

In medicinal chemistry campaigns, this reagent enables the efficient and regioselective introduction of the 1-methylpyrazol-5-yl group, a privileged scaffold in kinase inhibitors and other bioactive molecules [1]. The 50% coupling yield advantage over the 4-isomer (as evidenced in Section 3, Evidence Item 1) directly translates to a more productive synthetic route, conserving valuable advanced intermediates and accelerating SAR exploration.

Process-Scale Synthesis of Key Intermediates

For kilogram-scale manufacturing, the high and reliable synthetic yield (77%) combined with the reagent's enhanced bench stability (Section 3, Evidence Item 3) minimizes waste, reduces purification burden, and lowers the overall cost of goods compared to using the less stable free boronic acid or the lower-yielding 4-isomer. This makes it a robust choice for the industrial production of pharmaceutical and agrochemical precursors .

Development of Organic Electronic Materials (OLEDs)

The compound serves as a key building block for incorporating the electron-deficient 1-methylpyrazole moiety into π-conjugated systems for OLED applications [2]. The well-defined reactivity and stability of the pinacol ester ensure consistent and high-purity incorporation, which is paramount for achieving the desired electronic properties and device performance. The ability to store the reagent reliably (Section 3, Evidence Item 3) is particularly advantageous in materials science labs where long-term project continuity is essential.

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